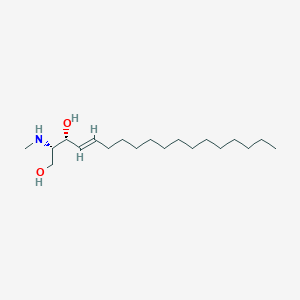

N-methyl-D-erythro-sphingosine

CAS No.:

Cat. No.: VC16023921

Molecular Formula: C19H39NO2

Molecular Weight: 313.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H39NO2 |

|---|---|

| Molecular Weight | 313.5 g/mol |

| IUPAC Name | (E,2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol |

| Standard InChI | InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/b16-15+/t18-,19+/m0/s1 |

| Standard InChI Key | LUMQNHNDMLZNDJ-OVMWUVNSSA-N |

| Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC)O |

| Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-Methyl-D-erythro-sphingosine belongs to the sphingoid base family, featuring an 18-carbon backbone with two hydroxyl groups at positions C1 and C3, an amine group at C2, and a trans double bond between C4 and C5. The addition of a methyl group to the nitrogen atom distinguishes it from its parent compound, D-erythro-sphingosine, enhancing lipophilicity and altering membrane interaction dynamics . Its chemical formula, C₁₉H₃₉NO₂, reflects this modification, with a molecular weight of 313.5 g/mol.

The stereochemistry of the compound—specifically the D-erythro configuration—ensures optimal alignment for integration into lipid bilayers. This amphipathic structure enables interactions with both hydrophobic membrane cores and hydrophilic extracellular environments, facilitating roles in signal transduction and lipid raft formation .

Synthesis and Chemical Properties

Synthetic Routes

N-Methyl-D-erythro-sphingosine is synthesized through selective methylation of D-erythro-sphingosine. Patent literature describes methods involving reductive amination of sphingosine precursors followed by N-methylation using methyl iodide or dimethyl sulfate . Alternative approaches employ enzymatic catalysis, leveraging sphingolipid-modifying enzymes to achieve stereospecific methylation .

Physicochemical Properties

The compound exhibits limited aqueous solubility (≤1 mg/mL in water) but dissolves readily in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . Its partition coefficient (logP ≈ 5.2) underscores significant hydrophobicity, which enhances membrane permeability but necessitates formulation strategies for in vivo applications .

Biological Activities and Mechanisms of Action

Protein Kinase Inhibition

N-Methyl-D-erythro-sphingosine demonstrates potent inhibition of protein kinase C (PKC) and sphingosine kinase (SK). Competitive inhibition of SK disrupts sphingosine-1-phosphate (S1P) synthesis, altering sphingolipid rheostat balance and promoting pro-apoptotic ceramide accumulation . PKC inhibition occurs via direct binding to the regulatory domain, suppressing downstream signaling cascades involved in cell proliferation and survival .

Calcium Signaling Modulation

In U937 monocytes, N-methyl-D-erythro-sphingosine inhibits store-operated calcium entry (SOCE) by ~70%, independent of sphingosine kinase or PKC activity . This effect, validated via manganese quenching assays, suggests a novel mechanism targeting Orai1 or STIM1 components of calcium release-activated channels .

Antiproliferative and Pro-Apoptotic Effects

The compound induces apoptosis in cancer cell lines (e.g., HL-60, Jurkat) through mitochondrial depolarization and caspase-3 activation . At low doses (IC₅₀ ≈ 5 µM), it selectively inhibits tumor cell growth while sparing normal cells, attributed to preferential uptake via lipoprotein receptors overexpressed in malignancies .

Comparative Analysis with Related Sphingoid Bases

| Compound | Structural Features | Key Functional Differences |

|---|---|---|

| D-erythro-sphingosine | Unmodified amine group | Precursor for ceramide synthesis |

| N,N-Dimethylsphingosine | Dimethylated amine | Enhanced lipophilicity, broader kinase inhibition |

| Phytosphingosine | Additional C4 hydroxyl group | Predominant in plant membranes |

| Dihydrosphingosine | Saturated C4-C5 bond | Reduced membrane fluidity modulation |

N-Methyl-D-erythro-sphingosine uniquely balances moderate lipophilicity with selective kinase inhibition, enabling therapeutic applications unattainable with more hydrophilic (e.g., sphingosine) or hyperlipophilic (e.g., N,N-dimethylsphingosine) analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume